4-({1-[(3-Methylphenyl)methanesulfonyl]piperidin-3-yl}methoxy)pyridine
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Overview
Description
4-({1-[(3-Methylphenyl)methanesulfonyl]piperidin-3-yl}methoxy)pyridine: is a complex organic compound that features a piperidine ring substituted with a methanesulfonyl group and a pyridine ring connected via a methoxy linker
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-({1-[(3-Methylphenyl)methanesulfonyl]piperidin-3-yl}methoxy)pyridine typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Methanesulfonyl Group: The methanesulfonyl group is introduced via sulfonylation, often using methanesulfonyl chloride in the presence of a base.
Attachment of the Pyridine Ring: The pyridine ring is attached through a nucleophilic substitution reaction, where the methoxy group acts as a linker.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are frequently used.
Substitution: Reagents like sodium hydride (NaH) or alkyl halides can be used for substitution reactions.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the process.
Material Science: It can be incorporated into polymers or other materials to impart specific properties such as conductivity or thermal stability.
Biology and Medicine:
Drug Development: The compound’s structure suggests potential pharmacological activity, making it a candidate for drug development, particularly in targeting specific receptors or enzymes.
Biological Probes: It can be used as a probe to study biological pathways and interactions at the molecular level.
Industry:
Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 4-({1-[(3-Methylphenyl)methanesulfonyl]piperidin-3-yl}methoxy)pyridine involves its interaction with specific molecular targets. The methanesulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The piperidine and pyridine rings can interact with receptors or ion channels, modulating their function. The exact pathways and targets would depend on the specific application and the biological context.
Comparison with Similar Compounds
- 4-({1-[(3-Methylphenyl)methanesulfonyl]piperidin-3-yl}methoxy)benzene
- 4-({1-[(3-Methylphenyl)methanesulfonyl]piperidin-3-yl}methoxy)quinoline
Comparison:
- Structural Differences: The primary difference lies in the aromatic ring attached to the methoxy group. While the target compound has a pyridine ring, similar compounds may have benzene or quinoline rings.
- Chemical Properties: These structural differences can lead to variations in chemical reactivity, solubility, and stability.
- Biological Activity: The presence of different aromatic rings can influence the compound’s interaction with biological targets, potentially altering its pharmacological profile.
Properties
IUPAC Name |
4-[[1-[(3-methylphenyl)methylsulfonyl]piperidin-3-yl]methoxy]pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3S/c1-16-4-2-5-17(12-16)15-25(22,23)21-11-3-6-18(13-21)14-24-19-7-9-20-10-8-19/h2,4-5,7-10,12,18H,3,6,11,13-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVYNEMWUKLXGER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)N2CCCC(C2)COC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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